molecular formula C18H20ClN3O5S B2918584 N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251671-18-7

N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2918584
CAS No.: 1251671-18-7
M. Wt: 425.88
InChI Key: HTYXLHKRUSJXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic small molecule characterized by three key structural motifs:

A 3-chloro-2-methylphenyl group: This aromatic moiety likely contributes to lipophilicity and target binding via halogen interactions.

A morpholinosulfonyl group: The sulfonyl group enhances solubility and may participate in hydrogen bonding, while the morpholine ring adds conformational flexibility.

A 2-oxopyridin-1(2H)-yl acetamide core: The pyridinone ring provides a planar heterocyclic framework, which is common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S/c1-13-14(19)4-2-5-15(13)20-17(23)12-21-7-3-6-16(18(21)24)28(25,26)22-8-10-27-11-9-22/h2-7H,8-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYXLHKRUSJXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on research findings, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chloro-substituted aromatic ring and a morpholinosulfonyl group attached to a pyridine derivative. Its molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 367.9 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Analgesic Effects : The compound has been evaluated for its analgesic properties through in vivo models. It demonstrated significant pain relief comparable to standard analgesics such as diclofenac sodium .
  • Anti-inflammatory Activity : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to the chemical structure can enhance its efficacy:

  • Chloro Group : The presence of the chloro group at the 3-position on the aromatic ring is believed to contribute to its activity by influencing electronic properties and steric factors.
  • Morpholinosulfonyl Moiety : This group may enhance solubility and bioavailability, facilitating better interaction with biological targets.

1. Antimicrobial Studies

A study conducted on derivatives of N-(3-chloro-2-methylphenyl) compounds showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial activity .

2. Analgesic Activity Evaluation

In an analgesic activity study using the hot plate model, this compound exhibited a dose-dependent analgesic effect. The results were statistically significant when compared to control groups, suggesting its potential as a new analgesic agent .

Data Summary Table

Biological Activity Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AnalgesicSignificant pain relief
Anti-inflammatoryPotential reduction in inflammation

Comparison with Similar Compounds

Structural Modifications in the Aryl Group

The aryl group attached to the acetamide nitrogen varies significantly among analogs, influencing steric, electronic, and pharmacokinetic properties.

Compound Name Aryl Substituent Key Structural Differences vs. Target Compound Biological Activity (if reported) Reference
N-(3,4-dimethylphenyl)-2-(5-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide 3,4-dimethylphenyl -CH₃ instead of -Cl at position 3; additional -CH₃ at position 4 Not reported
N-(3-ethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide 3-ethylphenyl -C₂H₅ instead of -Cl at position 3 Not reported
N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2) Benzyl Lacks morpholinosulfonyl; simpler aryl group β1i subunit inhibitor (Ki: submicromolar)

Key Observations :

  • The 3-chloro-2-methylphenyl group in the target compound may enhance halogen bonding compared to alkyl-substituted analogs (e.g., ethyl or methyl groups in ).

Role of the Morpholinosulfonyl Group

The morpholinosulfonyl moiety is a critical differentiating factor. Compounds lacking this group exhibit distinct pharmacological profiles:

Compound Name Morpholinosulfonyl Present? Pharmacological Data (if available) Reference
N-(3-chloro-2-methylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide Yes Not reported N/A
N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2) No Ki: 1.2 µM (β1i subunit inhibition)
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Yes Anti-COVID-19 activity (IC₅₀ not specified)

Key Observations :

  • The morpholinosulfonyl group may improve solubility and target affinity through hydrogen bonding, as seen in COVID-19 inhibitors ().
  • Compound 2’s lower potency (Ki: 1.2 µM vs. 0.3 µM for lead Compound 1 in ) highlights the importance of sulfonyl groups in enhancing binding interactions.

Modifications in the Heterocyclic Core

The pyridinone core is conserved in most analogs, but substitutions at position 3 (morpholinosulfonyl vs. other groups) alter electronic properties:

Compound Name Core Modification Activity Implications Reference
Target Compound 3-(morpholinosulfonyl) Potential for enhanced enzyme inhibition N/A
2-(5-(morpholinosulfonyl)-2-oxoindolin-3-ylidene)acetyl)phenyl acetate (115) Indolinone instead of pyridinone Anti-cancer activity (HCT-116, HepG-2, MCF-7 cell lines)
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thienopyrimidine core Not reported

Key Observations :

  • Thienopyrimidine cores () introduce additional sulfur atoms, which may alter redox properties or metabolism.

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